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molecular formula C11H9N3 B8553317 4-(1-Imidazolylmethyl)benzonitrile

4-(1-Imidazolylmethyl)benzonitrile

Cat. No. B8553317
M. Wt: 183.21 g/mol
InChI Key: ICGOVDHTTBNXJI-UHFFFAOYSA-N
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Patent
US04749713

Procedure details

A solution of n-butyl lithium (25 mL of 2.1M reagent in hexane, 0.0525 mole) is added dropwise in an N2 atmosphere to a solution of di-isopropylamine (5.6 g) in tetrahydrofuran (100 mL) which is maintained at -20°. This cold solution is then added dropwise to a solution of 4-(1-imidazolylmethyl)benzonitrile (9.15 g) in tetrahydrofuran (250 mL) which is maintained at -50° during addition and for 30 minutes subsequently. The reaction mixture is then cooled to -70° for 30 minutes and then without external cooling for 10 hours. The reaction is quenched by addition of water (300 mL) and extracted with diethyl ether (3×100 mL). The combined ether extracts are extracted with 3N hydrochloric acid (3×60 mL) and the acid extracts are made basic (pH 9) with 6N sodium hydroxide. The crude product is extracted into ether (3×60 mL), and after drying (MgSO4) and solvent evaporation, 4-[1-(1-imidazolyl)ethyl]benzonitrile is obtained. The crude material is dissolved in acetone and treated with ethereal HCl to afford the hydrochloride salt, m.p. 184°-186°.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.[N:6]#N.[CH:8]([NH:11][CH:12](C)C)([CH3:10])C.N1C=CN=[C:16]1[CH2:20][C:21]1[CH:28]=[CH:27][C:24]([C:25]#[N:26])=[CH:23][CH:22]=1>O1CCCC1>[N:11]1([CH:20]([C:21]2[CH:22]=[CH:23][C:24]([C:25]#[N:26])=[CH:27][CH:28]=2)[CH3:16])[CH:8]=[CH:10][N:6]=[CH:12]1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
9.15 g
Type
reactant
Smiles
N1C(=NC=C1)CC1=CC=C(C#N)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained at -20°
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at -50° during addition and for 30 minutes subsequently
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to -70° for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
without external cooling for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by addition of water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined ether extracts are extracted with 3N hydrochloric acid (3×60 mL)
EXTRACTION
Type
EXTRACTION
Details
The crude product is extracted into ether (3×60 mL)
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and solvent evaporation

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C(C)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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